molecular formula C7H9BrN2O B13559726 (S)-2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol

(S)-2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol

Cat. No.: B13559726
M. Wt: 217.06 g/mol
InChI Key: FIVFUVIGLMTVPC-SSDOTTSWSA-N
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Description

(2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol typically involves the bromination of a pyridine derivative followed by the introduction of an aminoethanol group. One common method involves the reaction of 5-bromopyridine-3-carboxaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the aminoethanol group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-bromopyridine: Similar structure but lacks the ethan-1-ol group.

    2-amino-5-bromopyridine: Similar structure but with the amino group at a different position.

    2-amino-2-(3-bromopyridin-5-yl)ethan-1-ol: Isomeric compound with different substitution pattern.

Uniqueness

(2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol is unique due to the specific positioning of the amino and bromine groups on the pyridine ring, as well as the presence of the ethan-1-ol group. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(2S)-2-amino-2-(5-bromopyridin-3-yl)ethanol

InChI

InChI=1S/C7H9BrN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m1/s1

InChI Key

FIVFUVIGLMTVPC-SSDOTTSWSA-N

Isomeric SMILES

C1=C(C=NC=C1Br)[C@@H](CO)N

Canonical SMILES

C1=C(C=NC=C1Br)C(CO)N

Origin of Product

United States

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